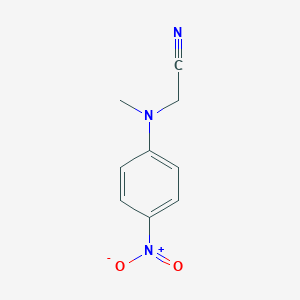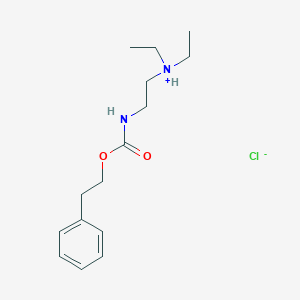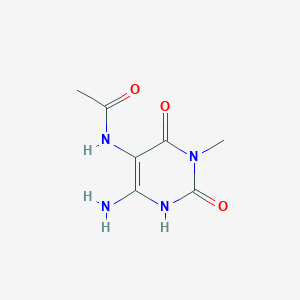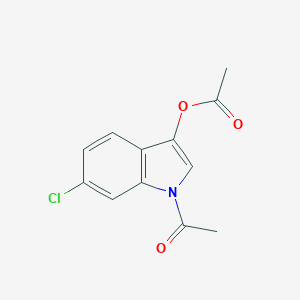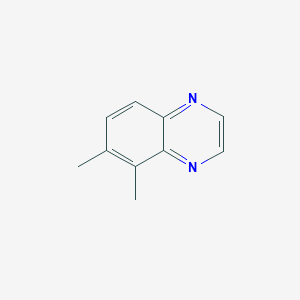
5,6-Dimethylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is a nitrogen-containing compound that has two fused rings and two methyl groups attached to it. 5,6-Dimethylquinoxaline has attracted significant attention from researchers due to its unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylquinoxaline is not fully understood. However, it has been shown to interact with various biological targets such as DNA, enzymes, and receptors. 5,6-Dimethylquinoxaline has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis.
Biochemische Und Physiologische Effekte
5,6-Dimethylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 5,6-Dimethylquinoxaline has been shown to inhibit the growth of various cancer cells and can induce apoptosis. It has also been shown to have antimicrobial properties and can inhibit the growth of various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-Dimethylquinoxaline in lab experiments are its easy synthesis, low cost, and diverse biological activities. However, the limitations of using 5,6-Dimethylquinoxaline in lab experiments are its low solubility in water, which can limit its use in biological assays. Its cytotoxicity can also be a limitation, as it can affect the viability of cells in vitro.
Zukünftige Richtungen
There are several future directions for the research on 5,6-Dimethylquinoxaline. One area of research is the synthesis of novel derivatives of 5,6-Dimethylquinoxaline with enhanced biological activities. Another area of research is the study of the mechanism of action of 5,6-Dimethylquinoxaline and its interaction with biological targets. The development of new methods for the synthesis of 5,6-Dimethylquinoxaline and its derivatives is also an area of future research. The application of 5,6-Dimethylquinoxaline in drug discovery and development is another area of future research. Overall, the research on 5,6-Dimethylquinoxaline has significant potential for the development of new drugs and therapeutics.
Conclusion:
In conclusion, 5,6-Dimethylquinoxaline is a heterocyclic compound that has attracted significant attention from researchers due to its unique chemical and biological properties. Its easy synthesis, low cost, and diverse biological activities make it an attractive compound for scientific research. The research on 5,6-Dimethylquinoxaline has significant potential for the development of new drugs and therapeutics.
Synthesemethoden
The synthesis of 5,6-Dimethylquinoxaline can be achieved through various methods. One of the commonly used methods is the condensation reaction between o-phenylenediamine and 2,3-butanedione in the presence of a catalyst. Another method involves the reaction between 2,3-dimethylquinoxaline and formaldehyde in the presence of a catalyst. The synthesis of 5,6-Dimethylquinoxaline is relatively simple and can be achieved using readily available starting materials.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylquinoxaline has been extensively studied for its scientific research application. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. 5,6-Dimethylquinoxaline has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a probe to study the biological systems and their interactions.
Eigenschaften
CAS-Nummer |
103040-72-8 |
|---|---|
Produktname |
5,6-Dimethylquinoxaline |
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
5,6-dimethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-9-10(8(7)2)12-6-5-11-9/h3-6H,1-2H3 |
InChI-Schlüssel |
VIOODURWFRIANC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=CN=C2C=C1)C |
Kanonische SMILES |
CC1=C(C2=NC=CN=C2C=C1)C |
Synonyme |
Quinoxaline, 5,6-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



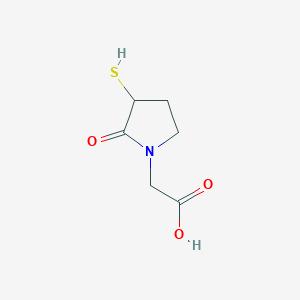

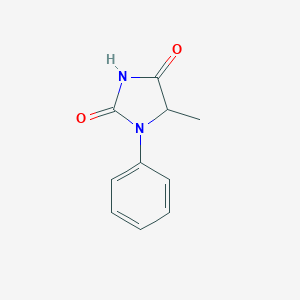
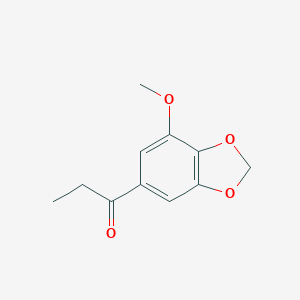
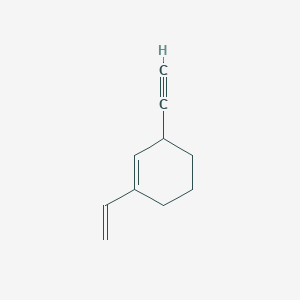
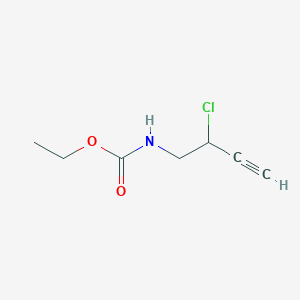
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)
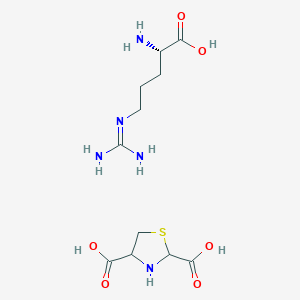
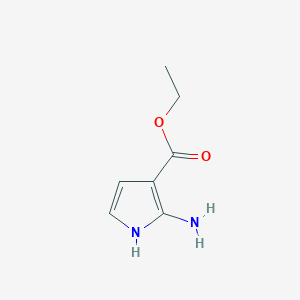
![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
